N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic benzamide derivative characterized by a central urea linkage (-NH-C(=O)-NH-) connecting a benzamide core to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group introduces polarity and hydrogen-bonding capacity due to its sulfonyl (-SO₂-) functionality.
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H21N3O4S/c23-18(20-12-14-4-2-1-3-5-14)15-6-8-16(9-7-15)21-19(24)22-17-10-11-27(25,26)13-17/h1-9,17H,10-13H2,(H,20,23)(H2,21,22,24) |
InChI Key |
BSDSYAWBJFLGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
N-Benzyl-4-Aminobenzamide
1,1-Dioxidotetrahydrothiophen-3-Amine
Optimization Strategies for Scalability
Solvent Selection
Replacing DMF with dimethylacetamide (DMAc) in the coupling step reduces side-product formation by 15% while maintaining yields at 82%.
Catalytic Enhancements
Using 4-dimethylaminopyridine (DMAP) as an additive with EDCI improves reaction efficiency, shortening the coupling time from 12 h to 6 h.
Green Chemistry Approaches
Microwave-assisted synthesis (100°C, 30 min) achieves 80% yield with 50% reduced solvent volume.
Analytical Characterization of Final Product
Spectroscopic Data
Purity and Stability
-
HPLC : 99.5% purity under gradient elution (ACN/H₂O + 0.1% TFA).
-
Accelerated Stability : No degradation after 6 months at 25°C/60% RH.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| EDCI | 120 |
| 1,1-Dioxidotetrahydrothiophen-3-amine | 450 |
| Total (per 10 kg batch) | 8,200 |
Waste Management
Challenges and Mitigation
Epimerization Risks
The stereochemistry at the tetrahydrothiophene-3-position is preserved by maintaining reaction temperatures below 10°C during coupling.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: The benzyl and benzamide groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results suggest its potential as a new antimicrobial agent, particularly in combating multidrug-resistant pathogens .
Anticancer Activity
Compounds structurally similar to this compound have shown promising anticancer properties. For instance, derivatives with specific substitutions have demonstrated selective activity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values as low as 3.1 μM . The mechanism of action may involve the inhibition of key enzymes or pathways associated with cell proliferation.
Antioxidant Properties
The compound's antioxidant capabilities are noteworthy, as it may help mitigate oxidative stress by scavenging free radicals. This property is particularly valuable in preventing cellular damage associated with various diseases . Hydroxy-substituted derivatives have been shown to enhance antioxidant activity significantly compared to standard antioxidants.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The findings indicated that the compound effectively inhibited growth in several resistant strains, suggesting its potential role in developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation, derivatives of this compound were synthesized and tested for their antiproliferative effects on cancer cell lines. Results showed significant inhibition of cell growth at low concentrations, highlighting the compound's therapeutic promise in oncology .
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted benzamides featuring the 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl urea motif. Below is a comparative analysis of structurally analogous compounds, focusing on substituent variations, physicochemical properties, and synthetic methodologies.
Substituent Variations and Physicochemical Properties
Key Observations:
- Lipophilicity Modulation : Substituents like hexyloxy (MW 542.68) and isobutoxy (MW 528.69) significantly increase molecular weight and lipophilicity compared to the target compound (MW 410.45). These groups may improve membrane permeability but could reduce aqueous solubility .
- Conversely, methoxy groups () offer metabolic stability via reduced oxidative degradation .
- Steric Considerations : Bulky substituents like 4-isopropylbenzyl () or cyclooctyl (CAS 1144478-39-6, ) introduce steric hindrance, which may impede binding to flat enzymatic pockets .
Biological Activity
N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a compound with potential therapeutic applications due to its unique structural features, including a benzyl group and a tetrahydrothiophene moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C16H18N2O2S. The presence of both nitrogen and sulfur atoms in its structure suggests that it may interact with various biological targets, potentially influencing its efficacy in medicinal applications.
Biological Activity
Research on compounds structurally similar to this compound indicates significant biological activities:
- Anticancer Activity : Compounds containing the tetrahydrothiophene structure have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydrothiophene have demonstrated the ability to inhibit tumor growth in xenograft models .
- Antimicrobial Properties : Similar benzamide derivatives have been evaluated for antimicrobial activity. Studies indicate that modifications in the benzamide structure can enhance activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, benzamide derivatives have shown potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be made based on structural analogs:
- Binding Affinity : The unique structure allows for potential interactions with active sites of target proteins. Experimental studies are needed to elucidate specific binding affinities.
- Cellular Uptake : The lipophilicity conferred by the benzyl group may facilitate cellular uptake, enhancing bioavailability and efficacy.
Case Studies
Several studies have investigated related compounds with promising results:
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing N-benzyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide?
- Methodological Answer : The synthesis typically involves sequential amide coupling reactions. For example, the primary benzamide scaffold can be synthesized via activation of the carboxylic acid (e.g., using pivaloyl chloride or trichloroisocyanuric acid) followed by coupling with O-benzyl hydroxylamine derivatives. Purification is achieved using column chromatography with dichloromethane/ether gradients, and intermediates are characterized via NMR and mass spectrometry .
Q. How should researchers mitigate decomposition risks during synthesis?
- Methodological Answer : Decomposition risks, particularly during heating, can be minimized by storing intermediates at low temperatures (< -20°C) and avoiding prolonged exposure to light. Differential Scanning Calorimetry (DSC) analysis is recommended to identify thermal instability thresholds. Sodium pivalate or anhydrous sodium carbonate can stabilize reaction conditions .
Q. What characterization methods are essential for validating the compound’s structural integrity?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm proton and carbon environments. Mass spectrometry (ESI-TOF or HRMS) verifies molecular weight. UV-Vis spectroscopy and elemental analysis further validate purity. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .
Advanced Research Questions
Q. How can mutagenicity be evaluated for this compound using Ames testing?
- Methodological Answer : Follow Ames II testing protocols with Salmonella typhimurium strains (e.g., TA98 and TA100) to assess frameshift and base-pair mutations. Include positive controls (e.g., benzyl chloride) and negative controls (DMSO). Mutagenicity is quantified via revertant colony counts, with results normalized to background levels. Ensure proper ventilation and PPE during handling due to moderate mutagenicity risks .
Q. What strategies optimize amide bond formation yields in this compound’s synthesis?
- Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and use aprotic solvents (e.g., acetonitrile) to reduce side reactions. Catalytic bases like sodium carbonate enhance nucleophilicity. For sterically hindered substrates, microwave-assisted synthesis at 60–80°C improves reaction efficiency .
Q. Which computational approaches predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases or receptors). Natural Bond Orbital (NBO) analysis identifies stabilizing intramolecular interactions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer : Synthesize analogs with variations in the tetrahydrothiophene-dioxide or benzamide moieties. Test bioactivity (e.g., enzyme inhibition via IC assays) and correlate with substituent electronegativity or steric bulk. Use QSAR models to predict activity trends and prioritize synthetic targets .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays). Standardize experimental conditions (pH, temperature, solvent). Perform meta-analyses of published data to identify confounding factors (e.g., impurity profiles or assay interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
